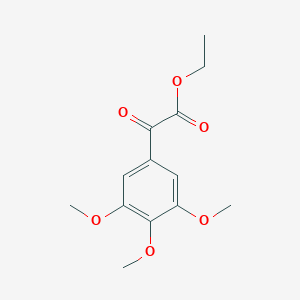
1-Methyldecyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyldecyl acetate, also known as Undecan-2-yl acetate or this compound, is an organic compound with the molecular formula C₁₃H₂₆O₂. It is an ester derived from 2-undecanol and acetic acid. This compound is known for its pleasant fruity odor and is often used in the fragrance and flavor industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Methyldecyl acetate can be synthesized through the esterification of 2-undecanol with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester .
Industrial Production Methods
In an industrial setting, the production of 2-undecanol, acetate may involve continuous esterification processes where 2-undecanol and acetic acid are fed into a reactor along with a catalyst. The reaction mixture is then heated to promote esterification, and the resulting ester is separated and purified through distillation .
Análisis De Reacciones Químicas
Types of Reactions
1-Methyldecyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 2-undecanol and acetic acid in the presence of water and an acid or base catalyst.
Reduction: Reduction of the ester can yield 2-undecanol.
Transesterification: The ester can react with another alcohol to form a different ester and release 2-undecanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: 2-Undecanol and acetic acid.
Reduction: 2-Undecanol.
Transesterification: A new ester and 2-undecanol.
Aplicaciones Científicas De Investigación
1-Methyldecyl acetate has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug formulations and as a fragrance in pharmaceutical products.
Industry: Widely used in the fragrance and flavor industry due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of 2-undecanol, acetate in biological systems is not well-documented. as an ester, it may exert its effects through interactions with cellular membranes and proteins. The hydrolysis of the ester in biological systems can release 2-undecanol and acetic acid, which may have their own biological activities .
Comparación Con Compuestos Similares
Similar Compounds
2-Undecanol: The parent alcohol from which 2-undecanol, acetate is derived.
Undecyl acetate: An ester with a similar structure but derived from undecanol.
Decyl acetate: A shorter-chain ester with similar properties.
Uniqueness
1-Methyldecyl acetate is unique due to its specific structure, which imparts distinct physical and chemical properties. Its pleasant fruity odor makes it particularly valuable in the fragrance and flavor industry, distinguishing it from other similar compounds .
Propiedades
Número CAS |
14936-67-5 |
|---|---|
Fórmula molecular |
C13H26O2 |
Peso molecular |
214.34 g/mol |
Nombre IUPAC |
undecan-2-yl acetate |
InChI |
InChI=1S/C13H26O2/c1-4-5-6-7-8-9-10-11-12(2)15-13(3)14/h12H,4-11H2,1-3H3 |
Clave InChI |
HABRKYMFOVMIBP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(C)OC(=O)C |
SMILES canónico |
CCCCCCCCCC(C)OC(=O)C |
| 14936-67-5 | |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















